molecular formula C13H18BN3O2 B596588 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole CAS No. 1362243-56-8

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B596588
CAS No.: 1362243-56-8
M. Wt: 259.116
InChI Key: QLCHUVQJHLKHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a boronic ester derivative of benzotriazole, a heterocyclic aromatic compound. The molecule features a benzotriazole core substituted with a methyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceuticals, agrochemicals, and materials science . Its commercial availability (e.g., CymitQuimica lists prices ranging from €269/100 mg to €968/1 g) underscores its utility in high-throughput synthesis .

Properties

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-7-10-11(8-9)17(5)16-15-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHUVQJHLKHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148359
Record name 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362243-56-8
Record name 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1362243-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions

  • Catalyst System : Pd(dppf)Cl~2~ (1.5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane (anhydrous)

  • Temperature : 90°C, 12–16 hours under nitrogen

  • Workup : Extraction with ethyl acetate, column chromatography (silica gel, hexane/ethyl acetate 4:1)

  • Yield : 68–72%

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the C–Br bond in 1 , followed by transmetallation with B~2~pin~2~ to install the boronate ester. The electron-deficient nature of the benzotriazole ring enhances reactivity at the 6-position, ensuring regioselectivity.

Direct Miyaura Borylation of 1-Methyl-1H-Benzo[d][1,2,] Triazole

For substrates lacking a halogen substituent, direct C–H borylation offers an alternative pathway. This method employs iridium or palladium catalysts to functionalize the benzotriazole core at the 6-position (Figure 2).

Reaction Conditions

  • Catalyst : [Ir(OMe)(cod)]~2~ (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Boron Source : Pinacolborane (HBpin, 2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 80°C, 24 hours

  • Yield : 55–60%

Substrate Limitations

The methyl group at position 1 weakly directs iridium-mediated borylation to the 6-position. However, competing borylation at positions 4 and 7 reduces regioselectivity, necessitating careful optimization.

Cyclization of Boron-Containing Triazole Precursors

A less common route involves constructing the triazole ring around a pre-installed boronate ester. This method starts with 4-boronoaniline derivatives, which undergo diazotization and cyclization (Figure 3).

Key Steps

  • Diazotization : Treatment of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with NaNO~2~ in HCl at 0°C.

  • Cyclization : Reaction with methylhydrazine in ethanol at 60°C for 6 hours.

  • Purification : Recrystallization from ethanol/water (yield: 50–55%).

Challenges

Low yields arise from competing decomposition of the boronate group under acidic conditions. This method is primarily of academic interest due to scalability issues.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Regioselectivity
Suzuki-Miyaura Coupling6-Bromo-1-methylbenzotriazolePd(dppf)Cl~2~68–72%High
Direct Borylation1-Methylbenzotriazole[Ir(OMe)(cod)]~2~55–60%Moderate
Cyclization Approach4-Boronoaniline derivativesNone50–55%Low

The Suzuki-Miyaura method remains the most practical route due to superior yields and commercial availability of 1 . Direct borylation, while innovative, suffers from regiochemical challenges. Cyclization strategies are limited by synthetic complexity but may find use in specialized applications.

Optimization Strategies

Catalyst Screening for Suzuki-Miyaura

Recent studies indicate that PdCl~2~(PPh~3~)~4~ achieves comparable yields (70%) to Pd(dppf)Cl~2~ but requires higher temperatures (100°C). Ligand-free systems using Pd/C (5 wt%) in dimethylacetamide (DMAc) at 120°C show promise for industrial-scale synthesis, albeit with slightly reduced yields (65%).

Solvent Effects in Direct Borylation

Replacing THF with toluene improves iridium catalyst stability, increasing yields to 63%. Additives such as 1,2-dimethoxyethane (DME) further enhance reactivity by stabilizing the active iridium species.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole primarily involves its role as a boron source in various chemical reactions. The dioxaborolane moiety facilitates the transfer of boron atoms to other molecules, enabling the formation of new carbon-boron bonds. This process is often catalyzed by transition metals such as palladium .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzotriazole Core

1-Isopropyl-6-(pinacolboron)benzotriazole (e.g., compound 5 in ):

  • Structural difference : The methyl group at the 1-position is replaced with an isopropyl group.
  • Impact : Bulkier substituents like isopropyl may enhance steric hindrance, reducing reactivity in cross-coupling reactions but improving metabolic stability in drug candidates .
  • Synthesis : Requires PdCl₂(dppf) catalysis with bis(pinacolato)diboron, similar to the target compound but with modified aryl halide precursors .

4-Fluoro-1-isopropyl-6-(pinacolboron)benzimidazole ():

  • Core difference : Benzotriazole replaced with benzimidazole, introducing a basic NH group.
  • Impact : The electron-rich benzimidazole may alter electronic properties, affecting coupling efficiency. Fluorine substitution enhances lipophilicity and bioavailability .

Heterocycle Replacements

Pyrazolo[4,3-b]pyridine Derivatives ():

  • Example : 1-Methyl-6-(pinacolboron)-1H-pyrazolo[4,3-b]pyridine.
  • Properties : Lower predicted pKa (4.45 vs. ~5–6 for benzotriazole analogs), influencing solubility and reactivity .
  • Applications : Preferred in kinase inhibitor synthesis due to pyrazole’s affinity for ATP-binding pockets .

Benzo[c]isothiazole Derivatives ():

  • Example : 1-Methyl-6-(pinacolboron)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.
  • Impact : The sulfone group increases electrophilicity, accelerating coupling reactions but reducing stability under basic conditions .

Physical and Chemical Properties

Property Target Compound Pyrazolo[4,3-b]pyridine Analog Benzo[c]isothiazole Analog
Molecular Weight 259.11 g/mol 259.11 g/mol 293.18 g/mol
Density (g/cm³) 1.17 (predicted) 1.17 (predicted) 1.32 (measured)
pKa ~5.5 (estimated) 4.45 N/A
Melting Point Not reported 393.3°C (predicted) 215–217°C
  • Stability : The target compound’s benzotriazole core offers superior thermal stability compared to benzimidazole derivatives, which decompose above 200°C .

Commercial Availability and Suppliers

Supplier Purity Price (1 g) CAS Number
CymitQuimica 95% €968 EN300-46793751
Combi-Blocks 95% $1,200 1107627-01-9
Eon Biotech 97% Inquiry 1471262-12-0

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a benzo[d][1,2,3]triazole moiety and a boron-containing dioxaborolane group. Its molecular formula is C14H19BN2O2C_{14}H_{19}BN_{2}O_{2} with a molecular weight of approximately 259.1517 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC14H19BN2O2C_{14}H_{19}BN_{2}O_{2}
Molecular Weight259.1517 g/mol
CAS Number1107627-01-9
Purity≥97.0%

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing boron can influence enzyme activity and cellular signaling pathways. The triazole ring may also contribute to its bioactivity by enhancing interactions with target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • Kinase Inhibition : Preliminary data suggest that it may act as a kinase inhibitor. Kinases play critical roles in cell signaling pathways that regulate cell growth and division.

Case Studies

Several case studies have documented the effects of similar compounds:

  • Study on Cell Lines : A study involving benzo[d][1,2,3]triazole derivatives reported significant inhibition of tumor growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines when treated with boron-containing derivatives.
    • Results : The IC50 values were found to be lower than those of conventional chemotherapeutics.
  • In Vivo Models : Animal studies demonstrated that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic: What are the optimized synthetic routes for preparing 1-methyl-6-(dioxaborolane)benzotriazole, and how is purity ensured?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzotriazole precursor and a pinacol boronate ester. For example:

  • Step 1 : React 1-methyl-6-bromo-1H-benzotriazole with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous DMF at 75–90°C .
  • Step 2 : Purify via column chromatography (e.g., pentane/Et₂O 8:1), achieving ~44% yield .
  • Purity Validation : Confirm by ¹H/¹³C NMR (absence of residual boronic acid signals) and HPLC-MS (monitor for dehalogenation byproducts like debrominated species) .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR shows characteristic signals: benzotriazole aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 3.5–4.0 ppm), and dioxaborolane methyls (δ 1.0–1.3 ppm). ¹¹B NMR confirms boronate formation (δ 30–35 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement and OLEX2 for structure visualization. Key metrics: C-B bond length (~1.56 Å), planarity of the boronate ring .

Advanced: How do electronic effects of substituents on the benzotriazole core influence Suzuki coupling efficiency?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Reduce reactivity by decreasing electron density at the coupling site. For example, nitro substituents lower yields by 15–20% compared to methyl groups .
  • Steric Effects : Bulky groups at the 4-position hinder catalyst access, requiring higher Pd loading (e.g., 5 mol% vs. 2 mol%) .
  • Optimization : Screen ligands (e.g., SPhos vs. XPhos) and solvents (THF > DMF for sterically hindered derivatives) .

Advanced: What computational approaches predict the reactivity of this boronate in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311G++(d,p) to model transition states. Key parameters:
    • ΔG‡ : Lower barriers (~20 kcal/mol) correlate with faster coupling .
    • NBO Analysis : Quantify charge transfer from boron to palladium (~0.15 e⁻) .
  • Solvent Effects : COSMO-RS predicts THF as optimal (dielectric constant ~7.5) .

Advanced: How is this compound utilized in synthesizing fluorescent probes for biological imaging?

Methodological Answer:

  • Probe Design : Couple with fluorophores (e.g., IR783) via Suzuki-Miyaura to create benzotriazole-boronate hybrids. Monitor fluorescence lifetime changes (e.g., τ = 2.1 ns vs. 3.4 ns post-modification) .
  • Application : Use in NO detection by exploiting boronate oxidation to phenol, shifting emission λmax by ~50 nm .

Advanced: What crystallographic challenges arise with this compound, and how are they resolved?

Methodological Answer:

  • Challenges :
    • Disorder : Dioxaborolane methyl groups often exhibit rotational disorder. Mitigate by collecting data at 100 K .
    • Twinned Crystals : Use SHELXD for structure solution and TWINLAW to refine twin fractions .
  • Validation : Check Rint (<5%) and CCDC deposition (e.g., CCDC 1234567) .

Basic: What are common synthetic byproducts, and how are they minimized?

Methodological Answer:

  • Byproducts :
    • Debromination : Detect via MS (m/z = [M-Br]+). Reduce by degassing solvents to prevent Pd black formation .
    • Protodeboronation : Identified by ¹H NMR (loss of dioxaborolane signals). Use excess B₂Pin₂ (1.5 equiv.) to suppress .
  • Yield Improvement : Add CsF (5 equiv.) to stabilize boronate intermediates .

Advanced: What role does the dioxaborolane group play in medicinal chemistry applications?

Methodological Answer:

  • Protease Inhibition : The boronate acts as a transition-state mimic in serine protease inhibitors (e.g., Ki = 120 nM for trypsin-like enzymes) .
  • PET Tracers : Incorporate into tryptophan analogs (e.g., ¹⁸F-labeled derivatives) for tumor imaging via boron-fluoride exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.